molecular formula C12H11FN4OS B1293985 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1142202-45-6

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1293985
CAS No.: 1142202-45-6
M. Wt: 278.31 g/mol
InChI Key: PCHWOYGFCZQXON-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry research due to its hybrid structure, which incorporates two pharmaceutically active motifs: a 2-aminothiadiazole ring and a fluorophenyl-substituted pyrrolidinone. The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities. Derivatives of this scaffold, particularly those featuring a 5-amino group, have been extensively investigated as key building blocks for synthesizing more complex heterocyclic systems with enhanced biological properties . Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit promising antioxidant activity, effectively trapping reactive species generated during oxidative damage . Furthermore, this core structure is recognized for its potential in CNS research, showing anticonvulsant properties by modulating the GABAergic system, which is crucial for controlling neuronal excitability . The 2-aminothiadiazole moiety also serves as a valuable precursor for the development of novel antimicrobial agents, with many derivatives demonstrating activity against resistant bacterial and fungal strains . The incorporation of a pyrrolidin-2-one ring and a 4-fluorophenyl group further enhances the molecule's research utility. The pyrrolidinone core is a common feature in molecules with neuroactive and nootropic properties, while the fluorine atom on the phenyl ring is a classic bioisostere used to improve a compound's metabolic stability, lipophilicity, and binding affinity. This specific molecular architecture makes this compound a compelling candidate for researchers exploring new therapeutic agents in areas such as oncology, neuroscience, and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHWOYGFCZQXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling with Pyrrolidinone: The thiadiazole intermediate is then coupled with a 4-fluorophenyl-substituted pyrrolidinone through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity due to its functional groups:

Functional Group Reactivity
5-Amino-1,3,4-thiadiazole - Participates in acylation (e.g., with chloroacetyl chloride) .
- Forms Schiff bases with aldehydes .
Pyrrolidin-2-one - Undergoes nucleophilic addition at the carbonyl group (e.g., Grignard reactions) .
- Susceptible to ring-opening under strong acidic/basic conditions .
4-Fluorophenyl - Electron-withdrawing fluorine directs electrophilic substitution meta/para .
- Participates in Suzuki-Miyaura cross-couplings .

Key Reaction Conditions and Catalysts

Reaction Type Conditions Yield References
Thiadiazole Cyclization KOH, CS₂, ethanol, reflux (5–7 h)60–75%
Acylation Chloroacetyl chloride, TEA, THF, 0°C65–80%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C55–70%
Schiff Base Formation Aldehyde, ethanol, acetic acid catalyst, reflux70–85%

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at δ 172–175 ppm) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 278.31 (C₁₂H₁₁FN₄OS) .

Stability and Degradation

  • Thermal Stability : Decomposes above 311°C (melting point not reported) .
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acids/bases (e.g., ring-opening of pyrrolidinone in HCl/NaOH) .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole scaffold. Research indicates that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects: Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents (like fluorine) has been associated with increased antibacterial potency .
  • Antifungal Activity: Studies have reported that certain thiadiazole derivatives demonstrate antifungal effects against strains such as Candida albicans and Aspergillus niger. For example, derivatives with oxygenated substituents exhibited inhibition rates between 58% and 66% against these fungi .
CompoundActivity TypeTarget OrganismMIC (μg/mL)
Compound AAntibacterialS. aureus25
Compound BAntifungalC. albicans32-42

Drug Development

The unique structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one positions it as a promising candidate for drug development. The compound may serve as a lead in synthesizing new pharmaceuticals due to its ability to interact with various biological targets:

  • Cytostatic Properties: The compound's thiadiazole moiety has shown potential in cytostatic applications, which could be beneficial in cancer therapy .
  • Synergistic Effects: Combining this compound with other biologically active agents may enhance therapeutic efficacy while reducing toxicity through synergistic mechanisms .

Other Pharmacological Activities

In addition to its antimicrobial properties, compounds related to this compound have been investigated for various pharmacological activities:

  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which could be leveraged in treating inflammatory diseases.
  • Analgesic Properties: The potential analgesic effects of thiadiazole derivatives make them candidates for pain management therapies.

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy: A study demonstrated that a series of thiadiazole derivatives exhibited superior antimicrobial activity compared to standard antibiotics. For instance, a compound structurally similar to the one discussed showed an MIC of 31.25 μg/mL against E. coli, outperforming conventional treatments like ofloxacin .
  • Development of New Therapeutics: Researchers synthesized new derivatives based on the thiadiazole framework and evaluated their biological activities. One notable derivative showed significant activity against both bacterial and fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name / ID Key Substituents Molecular Weight Key Features Reference
Target Compound 4-Fluorophenyl, 5-amino-1,3,4-thiadiazol-2-yl 290.34 High hydrogen-bonding capacity (amino group), moderate lipophilicity
4a (1-(4-Fluorophenyl) with triazolyl) 4-Fluorophenyl, 4-amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl ~300 (estimated) Thioxo triazole group may increase reactivity; lower yield (52%)
L6 (C21H14FN3O7S) 5-Fluoro-1,3,4-thiadiazol-2-yl, benzopyran core 471.41 Fluorinated thiadiazole linked to a chromone; potential for π-π stacking
QY-8142 2-(4-Fluorophenyl)ethyl, 5-amino-thiadiazolyl 308.37 Ethyl spacer increases flexibility; may alter bioavailability
ZX-AC013743 (4-Methoxyphenyl analog) 4-Methoxyphenyl, 5-amino-thiadiazolyl 290.34 Methoxy group enhances electron density; possible CYP450 interactions
Compound C () 4-Fluorophenyl, 5-phenyl-thiadiazolyl ~330 (estimated) Lacks amino group; phenyl substitution may reduce solubility
Key Observations:
  • Amino Group Impact: The target compound’s 5-amino-thiadiazole distinguishes it from analogs with thioxo (4a), mercapto (), or fluorinated (L6) substituents. This group likely improves target binding via hydrogen bonds .
  • Aryl Substituent Effects : Replacing 4-fluorophenyl with chloro (4b) or methoxy groups alters logP and metabolic stability. Fluorine’s electronegativity enhances membrane permeability compared to methoxy’s electron-donating effects .
  • Core Modifications: Analogs like L6 incorporate a benzopyran core instead of pyrrolidinone, shifting applications toward kinase inhibition or antioxidant activity .

Biological Activity

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a derivative of the thiadiazole class, which has attracted significant attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula for this compound is C12H11FN4OSC_{12}H_{11}FN_4OS with a molecular weight of approximately 274.31 g/mol. The structure features a pyrrolidine ring substituted with a fluorophenyl group and an amino-thiadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assessment : The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, related compounds in the same class showed IC50 values as low as 2.32 µg/mL against MCF-7 cells .
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest . In vitro studies suggest that these compounds can inhibit tubulin polymerization, a critical process for cancer cell division .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis induction
4iHepG22.32Tubulin inhibition
22SK-MEL-24.27Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds similar to this compound have shown promising results against various bacterial and fungal strains:

  • Bacterial Inhibition : Studies reported that derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 25 µg/mL to 32 µg/mL .
  • Fungal Activity : The compound also displayed antifungal properties against strains like Candida albicans, with MIC values comparable to standard antifungal agents .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicrobe TypeMIC (µg/mL)Activity
9dS. aureus25Antibacterial
9eE. coli32Antibacterial
8dC. albicans42Antifungal

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been explored for additional therapeutic applications:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Emerging research indicates that certain thiadiazole derivatives may offer neuroprotective benefits, although this area requires further investigation.

Case Studies and Research Findings

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • In Vivo Studies : Animal models treated with related compounds exhibited significant tumor regression in xenograft models, indicating potential for therapeutic application in oncology .
  • Selectivity Towards Cancer Cells : Selectivity studies revealed that certain derivatives preferentially target cancer cells over normal cells, minimizing potential side effects associated with traditional chemotherapeutics .

Q & A

Basic: What are the optimized synthetic routes for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions affect yields?

Answer:
The synthesis typically involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with pyrrolidin-2-one derivatives. Key steps include:

  • Route 1 : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 1-(4-fluorophenyl)pyrrolidin-2-one under reflux in acetonitrile for 3 hours, achieving intermediate formation (85% yield) .
  • Route 2 : Microwave-assisted condensation improves reaction rates and yields (e.g., up to 90% in carbon-heteroatom bond formation for analogous thiadiazoles) .
    Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (reflux vs. MW irradiation), and stoichiometric ratios of reactants. Lower yields (59%) observed in bromo-substituted aryl halide routes highlight the need for optimized leaving groups .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • <sup>13</sup>C NMR : Key peaks include carbonyl signals at ~169–176 ppm (pyrrolidin-2-one), aromatic carbons (128–129 ppm for fluorophenyl), and thiadiazole-specific carbons (120–164 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), C-N (thiadiazole, ~1550 cm⁻¹), and C-F (1120 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> should match the calculated molecular weight (C₁₁H₁₀FN₅OS: 287.3 g/mol). Fragmentation patterns confirm the thiadiazole and pyrrolidinone moieties .

Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., ABC transporters)?

Answer:

  • Molecular Docking : Use tools like AutoDock Vina to model binding to ABC transporters (e.g., P-glycoprotein). Thiadiazole’s electron-rich regions may interact with transmembrane hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with ATP-binding domains .
  • QSAR Models : Correlate substituent effects (e.g., fluorophenyl position) with efflux inhibition. Hammett constants (σ) for fluorophenyl groups predict electron-withdrawing effects on binding affinity .

Advanced: How does this compound inhibit cancer cell proliferation, and what experimental models validate its mechanism?

Answer:

  • In Vitro Models : Dose-dependent inhibition of HeLa cells (IC₅₀ ~5 µM) via apoptosis induction (Annexin V/PI assay). Thiadiazole moieties disrupt mitochondrial membrane potential, activating caspase-3/7 .
  • Mechanistic Studies : Western blotting shows downregulation of Bcl-2 and upregulation of Bax. ROS generation (measured via DCFH-DA assay) correlates with oxidative stress-mediated apoptosis .
  • Synergy Studies : Combinatorial trials with doxorubicin (1:2 molar ratio) enhance cytotoxicity by 40%, likely due to ABC transporter inhibition, reducing drug efflux .

Advanced: How do structural modifications (e.g., fluorophenyl position) influence pharmacokinetic properties?

Answer:

  • LogP Optimization : Para-fluorophenyl substitution increases lipophilicity (LogP ~2.1) vs. ortho-substituted analogs (LogP ~1.8), enhancing blood-brain barrier penetration in murine models .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ >60 minutes for the para-substituted derivative vs. <30 minutes for meta-substituted analogs, due to reduced CYP3A4-mediated oxidation .
  • Solubility : Fluorine’s electron-withdrawing effect improves aqueous solubility (0.8 mg/mL at pH 7.4) compared to non-fluorinated analogs (0.2 mg/mL) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis to avoid inhalation of thiadiazole vapors .
  • First Aid : For skin contact, wash with 10% ethanol solution (thiadiazoles may penetrate lipid layers). Eye exposure requires 15-minute saline irrigation .
  • Waste Disposal : Neutralize with 5% NaOH before incineration to prevent release of sulfur oxides .

Advanced: What are the challenges in resolving crystallographic data for this compound, and how can SHELX software address them?

Answer:

  • Twinned Crystals : SHELXL’s TWIN/BASF commands refine data from non-merohedral twinning (common in fluorophenyl derivatives) .
  • Disorder Modeling : Use PART/SUMP instructions to model disordered thiadiazole rings. R-factors <5% achievable via iterative SHELXD cycles .
  • High-Resolution Data : SHELXPRO integrates synchrotron data (λ = 0.7 Å) for precise electron density mapping of fluorine atoms (Fo-Fc maps <0.3 eÅ⁻³) .

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